N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-8-11-20(12-9-18)29(27,28)25-14-4-7-17-15-19(10-13-21(17)25)24-22(26)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNRQBZKKWKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the benzamide moiety is introduced through an amidation reaction with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) in the presence of iron (Fe) can be used for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key analogues differ in substituents on the benzamide or sulfonyl groups, impacting biological activity and physicochemical properties:

Key Observations :
- The 2,4-difluoro analogue in shows potent RORγ inverse agonism (IC₅₀ <1 μM), suggesting fluorine’s role in optimizing binding.
- Positional Effects : The user’s compound substitutes the benzamide at the 6-position, whereas analogues in (e.g., compound 7) target the 7-position, which may alter receptor interaction geometries.
Comparison with Carboximidamide Derivatives
Compounds replacing benzamide with thiophene carboximidamide (e.g., N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide ) exhibit distinct electronic profiles due to the thiophene ring’s electron-rich nature. These derivatives show >95% HPLC purity and are evaluated for nitric oxide synthase (NOS) inhibition , though direct activity comparisons are unavailable.
Role of the Sulfonyl Group
The 4-fluorobenzenesulfonyl group is critical for stability and receptor binding. synthesizes analogues with 4-X-phenylsulfonyl groups (X = H, Cl, Br) , demonstrating that electron-withdrawing substituents (e.g., F, Cl) stabilize the sulfonyl moiety. IR spectra confirm the absence of C=O bands in triazole derivatives , highlighting structural integrity during synthesis.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Tetrahydroquinoline : The initial step often involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
- Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is achieved through sulfonylation reactions.
- Acylation : Finally, the benzamide moiety is introduced via acylation reactions with benzoyl chloride or similar reagents.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using the A549 lung cancer cell line demonstrated that derivatives of similar compounds can inhibit cell growth effectively. One derivative had an IC50 value of 10.88 ± 0.82 μg/mL against A549 cells, indicating potent cytotoxicity .
Antioxidant Activity
Compounds in this class have also shown promising antioxidant activity:
- DPPH Assay : The antioxidant potential was evaluated using the DPPH radical scavenging assay. Some derivatives exhibited IC50 values as low as 37.23 ± 3.76 μg/mL, highlighting their ability to neutralize free radicals .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may interact with tyrosine kinase receptors, which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can purity be validated?
- Methodology :
- Step 1 : Start with a tetrahydroquinoline core. Introduce the 4-fluorobenzenesulfonyl group via sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., DCM with triethylamine) .
- Step 2 : Functionalize the 6-position via nucleophilic substitution or coupling reactions. For benzamide introduction, use benzoyl chloride with a coupling agent like BOP or HATU in DMSO .
- Step 3 : Purify via column chromatography (e.g., silica gel, 10% MeOH/CH₂Cl₂) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
- Validation : NMR (¹H/¹³C) for structural confirmation (e.g., aromatic protons at δ 6.2–7.7 ppm) and ESI-MS for molecular ion peaks .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?
- Key Markers :
- ¹H NMR :
- Tetrahydroquinoline protons: δ 1.8–2.2 (m, 4H, CH₂), 3.1–3.3 (m, 2H, NCH₂).
- Aromatic protons: δ 6.5–7.8 (multiplets for fluorobenzenesulfonyl and benzamide groups) .
- ESI-MS : Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., ~425 Da).
- IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Assays :
- RORγ Inverse Agonism : Use luciferase reporter assays in HEK293 cells transfected with RORγ and a reporter plasmid. Measure IC₅₀ values (typical range: 1–15 μM for related compounds) .
- Enzyme Inhibition : Test against nitric oxide synthase (NOS) isoforms (nNOS, eNOS, iNOS) via radioactive L-arginine-to-citrulline conversion assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116 colorectal cancer) to assess IC₅₀ .
Advanced Research Questions
Q. How can structural modifications optimize RORγ inverse agonism while minimizing off-target effects?
- Strategy :
- Fluorine Substitution : The 4-fluorobenzenesulfonyl group enhances binding to RORγ’s hydrophobic pocket. Compare IC₅₀ values of analogs (e.g., 2,4-difluoro derivatives show IC₅₀ <1 μM vs. monofluoro at ~15 μM) .
- Benzamide Positioning : Modulate electron-withdrawing groups (e.g., trifluoromethyl) on benzamide to improve metabolic stability .
- SAR Table :
| Substituent | RORγ IC₅₀ (μM) | Selectivity (vs. RORα) |
|---|---|---|
| 4-Fluoro | 15 | 10-fold |
| 2,4-Difluoro | 0.9 | 50-fold |
| 4-CF₃ | 0.3 | 100-fold |
Q. How to resolve contradictions in IC₅₀ values across studies for structurally similar compounds?
- Approach :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and reporter constructs.
- Data Normalization : Reference internal controls (e.g., SR1078 as a positive control with IC₅₀ 1–3 μM) .
- Meta-Analysis : Compare fluorobenzenesulfonyl derivatives (e.g., compound 8 in has IC₅₀ <15 μM vs. non-fluorinated analogs at >30 μM).
Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?
- Protocol :
- PK Studies : Administer 10 mg/kg (IV/oral) in rodents. Collect plasma at intervals (0–24 hr) and analyze via LC-MS/MS. Key parameters: Cmax, t₁/₂, bioavailability .
- Toxicity : Acute toxicity testing (OECD 423) with histopathology of liver/kidney. Monitor ALT/AST levels for hepatotoxicity .
- BBB Penetration : Use in situ brain perfusion models to assess permeability, critical for neurotargets (e.g., nNOS inhibition) .
Q. How to design a study to evaluate antitumor activity in xenograft models?
- Design :
- Model : HCT116 colorectal cancer xenografts in nude mice (n=8/group).
- Dosing : 25 mg/kg/day (oral gavage) for 21 days.
- Endpoints : Tumor volume (caliper measurements), apoptosis (TUNEL assay), and angiogenesis (CD31 IHC) .
- Controls : Use 5-fluorouracil (25 mg/kg) as a positive control.
Methodological Challenges
Q. What are common pitfalls in synthesizing sulfonamide-tetrahydroquinoline hybrids?
- Challenges :
- Byproduct Formation : Avoid over-sulfonylation by controlling stoichiometry (1:1.2 molar ratio of amine:sulfonyl chloride).
- Solubility Issues : Use DMSO/DMF for coupling steps but switch to less polar solvents (e.g., EtOAc) during workup to precipitate impurities .
- Epimerization : Monitor chiral centers via chiral HPLC if using enantiopure intermediates .
Q. How to validate target engagement in cellular assays for RORγ inverse agonism?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

